3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a pyrrolidine ring, and a morpholinosulfonylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Thiazolidine-2,4-dione Core: This step involves the reaction of the pyrrolidine intermediate with thiazolidine-2,4-dione under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Attachment of the Morpholinosulfonylbenzoyl Group: The final step involves the coupling of the morpholinosulfonylbenzoyl group to the pyrrolidine-thiazolidine intermediate using reagents like sulfonyl chlorides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
3-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c22-16-12-28-18(24)21(16)14-5-6-19(11-14)17(23)13-1-3-15(4-2-13)29(25,26)20-7-9-27-10-8-20/h1-4,14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHXABPOIBUBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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